molecular formula C8H13NO3 B8537742 N-(2-Methylpropanoyl)-3-oxobutanamide CAS No. 38367-30-5

N-(2-Methylpropanoyl)-3-oxobutanamide

Cat. No. B8537742
M. Wt: 171.19 g/mol
InChI Key: JADSNUSFUQOSQS-UHFFFAOYSA-N
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Patent
US04018771

Procedure details

Isobutyramide (8.7 g, 0.1 mole), pyridine (0.40 g, 0.005 mole), pyridine hydrochloride (1.73 g, 0.015 mole), diketene (8.4 g, 0.1 mole) and trichloroethylene (100 ml) were placed in a 250 ml, 3-neck flask equipped with a magnetic stirrer, a thermometer, a condenser, a drying tube and a heating mantle. The mixture was slowly heated to 80°, and the temperature range of 75°-81° was maintained for 1 hour. The slightly cooled reaction mixture was poured into a 500 ml, r.b. flask and the solvent was stripped off to give an orange oil. Crude N-acetoacetylisobutyramide thus obtained was dissolved in toluene (100 ml) and placed in a 250 ml, 3-neck flask equipped similarly as in Example 1. After addition of acetic acid (3 g, 0.05 mole), ammonia gas was bubbled in as the reaction mixture was heated at reflux for 1 hour and was further refluxed for 1 hour after the ammonia was turned off. Chloroform (~50 ml) was added to the cooled reaction mixture and the insoluble solid was filtered and washed with chloroform (~ 50 ml). The solvent of the filtrate was stripped off and 15.51 g (81.9%, by weight, of oxypyrimidine) of yellow crystals having m.p. 148°-160° were obtained. The yield was 83.6%.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
1.73 g
Type
reactant
Reaction Step Three
Quantity
8.4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH2:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].N1C=CC=CC=1.Cl.N1C=CC=CC=1.[CH2:20]=[C:21]1[O:25][C:23](=[O:24])[CH2:22]1>ClC=C(Cl)Cl>[C:23]([NH:6][C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])(=[O:24])[CH2:22][C:21]([CH3:20])=[O:25] |f:2.3|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
C(C(C)C)(=O)N
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1.73 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Four
Name
Quantity
8.4 g
Type
reactant
Smiles
C=C1CC(=O)O1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClC=C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly heated to 80°
TEMPERATURE
Type
TEMPERATURE
Details
the temperature range of 75°-81° was maintained for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The slightly cooled reaction mixture
ADDITION
Type
ADDITION
Details
was poured into a 500 ml
CUSTOM
Type
CUSTOM
Details
flask and the solvent was stripped off
CUSTOM
Type
CUSTOM
Details
to give an orange oil

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)NC(C(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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